molecular formula C13H10ClN3O4S B14482128 5-(Benzoylamino)-2-sulphobenzenediazonium chloride CAS No. 67969-93-1

5-(Benzoylamino)-2-sulphobenzenediazonium chloride

Cat. No.: B14482128
CAS No.: 67969-93-1
M. Wt: 339.75 g/mol
InChI Key: UGPZACXXJGZRMA-UHFFFAOYSA-N
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Description

5-(Benzoylamino)-2-sulphobenzenediazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The presence of both benzoylamino and sulphobenzene groups in the molecule makes it a unique compound with specific chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzoylamino)-2-sulphobenzenediazonium chloride typically involves the diazotization of 5-(benzoylamino)-2-sulphobenzenamine. The process begins with the nitration of benzoyl chloride to form 5-(benzoylamino)-2-sulphobenzenamine. This intermediate is then treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration and diazotization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Benzoylamino)-2-sulphobenzenediazonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Benzoylamino)-2-sulphobenzenediazonium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzoylamino)-2-sulphobenzenediazonium chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its applications in labeling and detection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzoylamino)-2-sulphobenzenediazonium chloride is unique due to the presence of both benzoylamino and sulphobenzene groups, which confer specific reactivity and applications. Its ability to form stable diazonium salts and undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and industrial applications .

Properties

CAS No.

67969-93-1

Molecular Formula

C13H10ClN3O4S

Molecular Weight

339.75 g/mol

IUPAC Name

5-benzamido-2-sulfobenzenediazonium;chloride

InChI

InChI=1S/C13H9N3O4S.ClH/c14-16-11-8-10(6-7-12(11)21(18,19)20)15-13(17)9-4-2-1-3-5-9;/h1-8H,(H-,15,17,18,19,20);1H

InChI Key

UGPZACXXJGZRMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)O)[N+]#N.[Cl-]

Origin of Product

United States

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